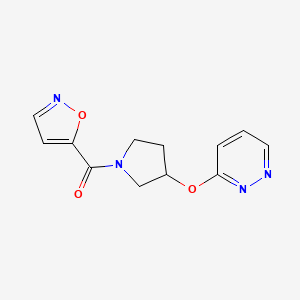

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

1,2-oxazol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFBIUWRIBAJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkynes . The pyridazine ring is often prepared via the reaction of hydrazine with 1,4-dicarbonyl compounds . The pyrrolidine ring can be synthesized through reductive amination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form oxazoles.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Scientific Research Applications

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with enzyme active sites, inhibiting their activity . The pyridazine ring can bind to receptors, modulating their signaling pathways . The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound shares structural similarities with other methanone derivatives, such as those reported in Molecules (2012), including (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . Key differences include:

The pyridazine moiety in the target compound introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the sulfur-containing thiophene in 7a/7b. This difference may influence solubility and target binding specificity.

Biological Activity

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that integrates isoxazole, pyridazine, and pyrrolidine moieties. This unique combination contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of three heterocyclic rings:

- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Pyridazine Ring : A six-membered ring with two adjacent nitrogen atoms.

- Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom.

This structural diversity allows for a range of interactions with biological targets, enhancing its potential for therapeutic applications.

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone interacts with various molecular targets, primarily enzymes and receptors. The isoxazole moiety can inhibit enzyme activity by binding to active sites, while the pyridazine and pyrrolidine components may enhance selectivity and potency against specific biological targets.

Therapeutic Applications

Research indicates several promising therapeutic applications:

Case Studies

- Antiproliferative Assays : In vitro studies demonstrated that Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone significantly reduces cell viability in cancer cell lines compared to non-cancerous cells. The IC50 values indicate a selective action towards malignant cells, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to act as a reversible inhibitor with competitive behavior in certain assays .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 19.9 | |

| Anticancer | MCF-7 | 75.3 | |

| Anticancer | COV318 | 50.0 | |

| Enzyme Inhibition | MAGL (Monoacylglycerol Lipase) | 11.7 |

Synthesis Methods

The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from simpler heterocyclic compounds. Common synthetic routes include:

- Cycloaddition Reactions : The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes.

- Substitution Reactions : The pyrrolidine moiety can undergo nucleophilic substitution to introduce various functional groups.

Q & A

Q. What are the key synthetic strategies for preparing Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone?

The synthesis involves multi-step reactions, typically starting with the assembly of the pyrrolidine and pyridazine moieties. Key steps include:

- Coupling of functional groups : The pyrrolidine ring is functionalized with pyridazin-3-yloxy via nucleophilic substitution under controlled temperature (e.g., 60–80°C) using polar aprotic solvents like DMF .

- Isoxazole ring formation : Cyclization using hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in methanol or aqueous NaOH, as demonstrated in analogous isoxazole syntheses .

- Methanone bridge formation : Acylation reactions (e.g., using carbonyl diimidazole) to link the isoxazole and pyrrolidine-pyridazine subunits .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) is used for purity assessment, while TLC monitors reaction progress .

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., pyridazin-3-yloxy substitution) and methanone connectivity .

- FTIR : Identifies carbonyl (C=O, ~1700 cm) and isoxazole ring vibrations .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.